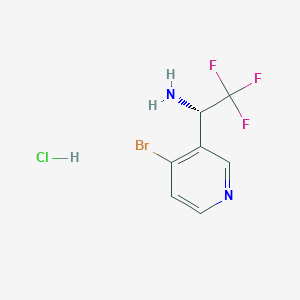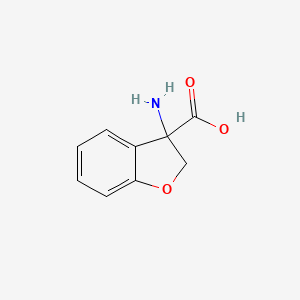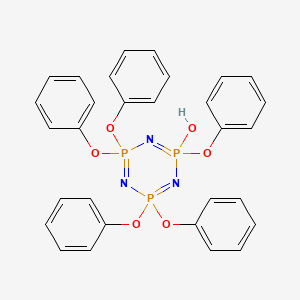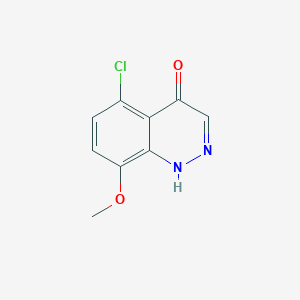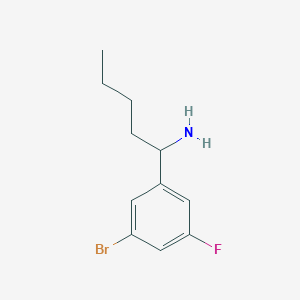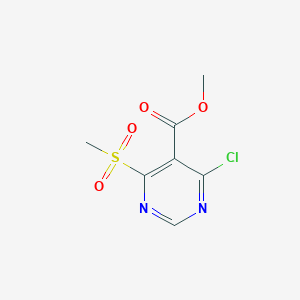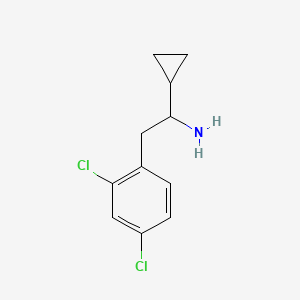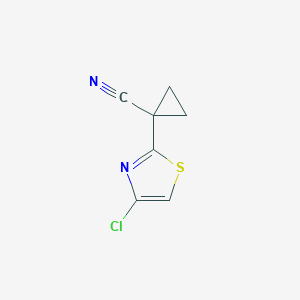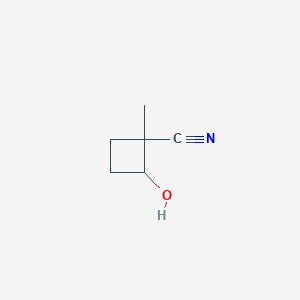
2-Hydroxy-1-methylcyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1-methylcyclobutane-1-carbonitrile is an organic compound with the molecular formula C6H9NO. It is a cyclobutane derivative with a hydroxyl group and a nitrile group attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-methylcyclobutane-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1-methylcyclobutanone with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and dehydration steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-1-methylcyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or acid catalyst.
Major Products Formed
Oxidation: Formation of 2-methylcyclobutanone.
Reduction: Formation of 2-hydroxy-1-methylcyclobutanamine.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-1-methylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1-methylcyclobutane-1-carbonitrile depends on its specific application. In chemical reactions, the hydroxyl and nitrile groups can participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxycyclobutanone: Lacks the nitrile group, making it less reactive in certain chemical transformations.
1-Methylcyclobutane-1-carbonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-Hydroxy-1-methylcyclopentane-1-carbonitrile: Contains a five-membered ring, leading to different steric and electronic properties.
Uniqueness
2-Hydroxy-1-methylcyclobutane-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on a four-membered ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
2-hydroxy-1-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C6H9NO/c1-6(4-7)3-2-5(6)8/h5,8H,2-3H2,1H3 |
Clave InChI |
WADHODHKOLPUAR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)

![(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13033466.png)
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B13033472.png)

